molecular formula C17H16ClN3O4 B11421424 N-(2-chloropyridin-3-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

N-(2-chloropyridin-3-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

Cat. No.: B11421424
M. Wt: 361.8 g/mol
InChI Key: LOUMZWMHGAHGSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chloropyridin-3-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloropyridine moiety, a dimethoxyphenyl group, and a dihydro-1,2-oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloropyridin-3-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Oxazole Ring: The initial step often involves the cyclization of a suitable precursor to form the dihydro-1,2-oxazole ring. This can be achieved through the reaction of an α,β-unsaturated carbonyl compound with a nitrile oxide.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction. This step may involve the reaction of a chloropyridine derivative with an appropriate nucleophile.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the oxazole ring. This can be achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloropyridin-3-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

N-(2-chloropyridin-3-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in the study of biological systems, including enzyme inhibition and receptor binding studies.

    Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: The compound can be used in the production of specialty chemicals and advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which N-(2-chloropyridin-3-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide exerts its effects is largely dependent on its interaction with molecular targets. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s structure allows it to bind to these targets with high specificity, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chloropyridin-3-yl)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carboxamide: Lacks the dimethoxy groups, which may affect its reactivity and binding properties.

    N-(2-bromopyridin-3-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: The bromine atom may confer different reactivity compared to the chlorine atom.

    N-(2-chloropyridin-3-yl)-3-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide: The position and number of methoxy groups can influence the compound’s properties.

Uniqueness

N-(2-chloropyridin-3-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide is unique due to the presence of both the chloropyridine and dimethoxyphenyl groups, which contribute to its distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.

Properties

Molecular Formula

C17H16ClN3O4

Molecular Weight

361.8 g/mol

IUPAC Name

N-(2-chloropyridin-3-yl)-3-(2,3-dimethoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide

InChI

InChI=1S/C17H16ClN3O4/c1-23-13-7-3-5-10(15(13)24-2)12-9-14(25-21-12)17(22)20-11-6-4-8-19-16(11)18/h3-8,14H,9H2,1-2H3,(H,20,22)

InChI Key

LOUMZWMHGAHGSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)C2=NOC(C2)C(=O)NC3=C(N=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.